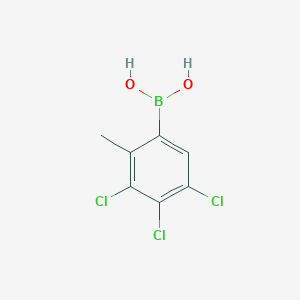

3,4,5-TRICHLORO-2-METHYLPHENYLBORONIC ACID

CAS No.: 1072946-34-9

Cat. No.: VC2811507

Molecular Formula: C7H6BCl3O2

Molecular Weight: 239.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1072946-34-9 |

|---|---|

| Molecular Formula | C7H6BCl3O2 |

| Molecular Weight | 239.3 g/mol |

| IUPAC Name | (3,4,5-trichloro-2-methylphenyl)boronic acid |

| Standard InChI | InChI=1S/C7H6BCl3O2/c1-3-4(8(12)13)2-5(9)7(11)6(3)10/h2,12-13H,1H3 |

| Standard InChI Key | NEKATBSATBTEKT-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C(=C1C)Cl)Cl)Cl)(O)O |

| Canonical SMILES | B(C1=CC(=C(C(=C1C)Cl)Cl)Cl)(O)O |

Introduction

CHEMICAL IDENTITY AND STRUCTURAL PROPERTIES

3,4,5-Trichloro-2-methylphenylboronic acid is characterized by a phenyl ring substituted with three chlorine atoms at positions 3, 4, and 5, a methyl group at position 2, and a boronic acid group directly attached to the aromatic ring. The multiple halogen substitutions create a distinct electronic environment that affects its reactivity and application profile.

BASIC IDENTIFICATION DATA

The compound possesses several standardized identifiers used in chemical databases and literature:

| Parameter | Value |

|---|---|

| CAS Number | 1072946-34-9 |

| MDL Number | MFCD11053802 |

| Catalog Designation | AA003IBK (AA Blocks) |

| Molecular Formula | C₇H₆BCl₃O₂ |

| Molecular Weight | 239.29100 g/mol |

| Exact Mass | 237.95300 |

These identification parameters allow for precise tracking and referencing of the compound across chemical databases and research literature .

PHYSICOCHEMICAL PROPERTIES

The physicochemical profile of 3,4,5-trichloro-2-methylphenylboronic acid influences its behavior in various reaction systems and handling requirements:

| Property | Value |

|---|---|

| Physical State | Solid |

| PSA (Polar Surface Area) | 40.46000 |

| LogP | 1.63500 |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| Density | Not Available |

| Flash Point | Not Available |

The compound exhibits moderate lipophilicity as indicated by its LogP value, suggesting a balance between hydrophobic and hydrophilic properties that can be advantageous in certain synthetic applications and biological systems .

MOLECULAR STRUCTURE AND CHARACTERIZATION

The molecular structure of 3,4,5-trichloro-2-methylphenylboronic acid features a distinctive pattern of substitution around the aromatic ring. The three chlorine atoms create an electron-deficient system, while the methyl group contributes electron density through inductive effects. This electronic juxtaposition results in unique reactivity patterns.

STRUCTURAL REPRESENTATION

The structure consists of a benzene ring with:

-

Boronic acid group (-B(OH)₂) at position 1

-

Methyl group (-CH₃) at position 2

-

Chlorine atoms at positions 3, 4, and 5

The boronic acid functional group contains a boron atom bonded to two hydroxyl groups and the aromatic ring, creating a trigonal planar geometry around the boron center. This arrangement is crucial for its participation in coupling reactions.

| Exposure Route | Recommended Action |

|---|---|

| Skin Contact | Immediately wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Wash with copious amounts of water for at least 15 minutes, separating eyelids with fingers. Seek medical attention if irritation persists. |

| Inhalation | Remove to fresh air. In severe cases or if symptoms persist, seek medical attention. |

| Ingestion | Wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention. |

These safety guidelines emphasize the importance of proper protective equipment and handling protocols when working with this compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume